5-Chloro-1h-indol-7-ol
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Overview
Description
5-Chloro-1h-indol-7-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound this compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1h-indol-7-ol typically involves the chlorination of 1h-indol-7-ol. One common method is the electrophilic aromatic substitution reaction, where chlorine is introduced to the indole ring. The reaction is usually carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1h-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the compound into different indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under specific conditions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, quinonoid derivatives, and reduced indole compounds .
Scientific Research Applications
5-Chloro-1h-indol-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1h-indol-7-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1h-indol-7-ol
- 5-Fluoro-1h-indol-7-ol
- 5-Iodo-1h-indol-7-ol
Comparison
5-Chloro-1h-indol-7-ol is unique due to the presence of the chlorine atom, which influences its reactivity and biological activity. Compared to its bromine, fluorine, and iodine counterparts, the chlorine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
Molecular Formula |
C8H6ClNO |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
5-chloro-1H-indol-7-ol |
InChI |
InChI=1S/C8H6ClNO/c9-6-3-5-1-2-10-8(5)7(11)4-6/h1-4,10-11H |
InChI Key |
IDLSRDZAJPYVAG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)O |
Origin of Product |
United States |
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